molecular formula C6H6N2O2 B015639 5-Vinyluracil CAS No. 37107-81-6

5-Vinyluracil

Cat. No. B015639
CAS RN: 37107-81-6
M. Wt: 138.12 g/mol
InChI Key: ZRYZBEQILKESAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-vinyluracil derivatives is a key area of interest, with various methods developed to incorporate the vinyl group into the uracil base. For instance, a notable approach involves the reaction of acetylene with 5-halouracils, leading to the formation of 1,3-divinyl-5-fluorouracil and 1,3-divinyl-5-chlorouracil, showcasing the versatility of vinyl group addition to uracil derivatives (Voronkov et al., 1987).

Molecular Structure Analysis

The molecular structure of 5-vinyluracil derivatives plays a crucial role in their reactivity and properties. For example, in divinylhalouracils, the vinyl group at N1 is in the plane of the heterocycle and has a trans orientation relative to the carbonyl group, indicating the impact of vinyl substitution on the molecular conformation and potential reactivity of these compounds (Voronkov et al., 1987).

Chemical Reactions and Properties

5-Vinyluracil undergoes various chemical reactions, highlighting its reactivity and potential for further functionalization. For instance, the dirhodium tetraacetate-catalyzed iminoiodane-mediated reaction of 5-vinyluracil derivatives with phenyl sulfamate showcases the regioselective nucleophilic ring opening, leading to highly functionalized uracil derivatives. This reactivity opens pathways for synthesizing novel compounds with potential biological activities (Wang et al., 2020).

Scientific Research Applications

  • Inhibition of Protein Synthesis

    5-Vinyluracil polymers can act as inhibitors of specific protein syntheses, such as poly(adenylic acid) coded polylysine synthesis and poly(uridylic acid) coded poly(phenylalanine) synthesis (Maggiora, Boguslawski, & Mertes, 1977).

  • Use in Lithography

    A derivative of poly(5-vinyluracil) is useful in lithography due to its varying solubility in different solvents, attributed to differences in polymer structures (Sugiki & Inaki, 2003).

  • Cancer Drug Delivery and Efficacy

    Nano-encapsulation of 5-fluorouracil using certain polymers improves encapsulation and sustained in vitro release, leading to increased anti-tumor efficacy and reduced adverse effects in solid Ehrlich carcinoma-bearing mice (Haggag et al., 2018). Additionally, nanoformulations of 5-fluorouracil show higher toxicity to cancer cells and less toxicity to normal cells, making them promising for cancer drug delivery (Rejinold et al., 2011).

  • Antiviral and Toxic Properties

    The chemical reactions of 5-Vinyluracil derivatives have been studied to understand their antiviral and toxic properties (Jones, Slater, & Walker, 1987).

  • DNA Incorporation Studies

    5-Vinyluracil was incorporated into the DNA of Escherichia coli, competing with thymine for incorporation into the DNA (Chelton, Evans, Jones, & Walker, 1973).

  • Synthetic Route for Novel Compounds

    5-Vinyluracil derivatives can be efficiently prepared, providing a synthetic route to novel compounds with potentially useful biological activities (Wang et al., 2020).

  • Antibacterial Activity

    5-Vinyluracil showed low antibacterial activity against certain bacteria but was not incorporated into the DNA of E. coli (Bleackley, Jones, & Walker, 1976).

  • Chemotherapy Enhancement

    Emerging technologies like DNA microarray profiling can identify novel genes involved in mediating resistance to 5-fluorouracil, potentially identifying new targets for chemotherapy (Longley, Harkin, & Johnston, 2003).

properties

IUPAC Name

5-ethenyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-2-4-3-7-6(10)8-5(4)9/h2-3H,1H2,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYZBEQILKESAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190605
Record name 5-Vinyluracil
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Vinyluracil

CAS RN

37107-81-6
Record name 5-Vinyluracil
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Record name 37107-81-6
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Record name 5-Vinyluracil
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Record name 5-Vinyluracil
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Record name 5-VINYLURACIL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
197
Citations
JD Fissekis, F Sweet - The Journal of Organic Chemistry, 1973 - ACS Publications
… The decarboxylation of
Number of citations: 49 0-pubs-acs-org.brum.beds.ac.uk
RF Whale, PL Coe, RT Walker - Nucleosides & nucleotides, 1991 - Taylor & Francis
The reaction of 5-iodouridine with esters of acrylic acid in the palladium-catalysed Heck reaction was used to generate a series of esters of the acid (E) -5- (2-carboxyvinyl)uridine in …
AS Jones, MJ Slater, RT Walker - Journal of the Chemical Society …, 1987 - pubs.rsc.org
… If supplied in the form of the free base, 5-vinyluracil (5) it is incorporated into the DNA of some … In our early work on the synthesis of 5-vinyluracil (5) by dehydration of 5-( 1 -hydroxyethyl)…
Number of citations: 9 0-pubs-rsc-org.brum.beds.ac.uk
RA Sharma, M Bobek - The Journal of Organic Chemistry, 1975 - ACS Publications
… The phosphonium salt 4 reacted with paraformaldehyde in DMF in the presence of excess sodium ethoxide to give 5-vinyluracil (1) in good yield. While this work was in progress, an …
Number of citations: 35 0-pubs-acs-org.brum.beds.ac.uk
T SUGIKI, Y INAKI - Journal of Photopolymer Science and …, 2003 - jstage.jst.go.jp
… E101 ether derivative of poly(5-vinyluracil) released completely the tert-butyl groups above 195 C and gave poly(5-vinyluracil). The resist film as spin coated from chloroform solution …
Number of citations: 2 www.jstage.jst.go.jp
Y Liu, S Yang - Journal of Photochemistry and Photobiology A …, 2016 - Elsevier
The excited-state decay mechanisms of 5-vinyluracil (5VU) are explored by using a combination of experimental and theoretical methods. The effects of vinyl substitutent, including the π…
ETJ Chelton, CH Evans, AS Jones… - Biochimica et Biophysica …, 1973 - Elsevier
… 5vinyluracil have been added in turn to a thymine-deficient medium in which a thyminedependent strain of Escherichia coli has been grown. Only 5-vinyluracil … that 5-vinyluracil was the …
Z Wang, Z Jin, Q Zhong, Y Zhang, Y Wu, Y Ma… - Organic & …, 2020 - pubs.rsc.org
… We thus chose to investigate the reactivity of 5-vinyluracil derivatives under these metal-catalyzed aziridination conditions. In addition, in view of the known ease of deprotection of …
Number of citations: 2 0-pubs-rsc-org.brum.beds.ac.uk
AS Jones, GP Stephenson, RT Walker - Nucleic Acids Research, 1974 - ncbi.nlm.nih.gov
… It has already been shown that a thymine-requiring mutant of Escherichia coli will incorporate 5-vinyluracil into its DNA when grown on a thymine-deficientmedium. However …
N Matsumoto, M Takahashi - Tetrahedron letters, 2005 - Elsevier
… In order to expand the scope of this cyclization reaction, we tried to synthesize pyrrolo[2,3-d]pyrimidine-2,4-diones from uracils using a new conjugated system, N-(5-vinyluracil-6-yl)sulfilimines. Pyrrolo[2,3-d]pyrimidine-2,4-diones …

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